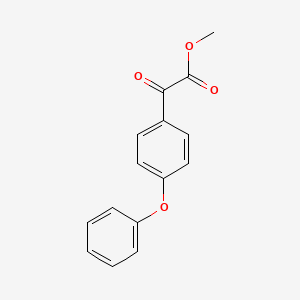

Methyl 4-phenoxybenzoylformate

Beschreibung

Methyl 4-phenoxybenzoylformate is an ester derivative characterized by a benzoylformate backbone substituted with a phenoxy group at the para position and a methyl ester moiety. Esters of this class often serve as intermediates in the production of fine chemicals due to their reactivity and stability under varied conditions. The methyl ester group typically enhances volatility and solubility compared to its ethyl or bulkier counterparts, though specific properties depend on substituent effects and molecular conformation.

Eigenschaften

IUPAC Name |

methyl 2-oxo-2-(4-phenoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-18-15(17)14(16)11-7-9-13(10-8-11)19-12-5-3-2-4-6-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFJAHLGLWIBEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-phenoxybenzoylformate can be synthesized through several methods. One common approach involves the esterification of 4-phenoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of methyl 4-phenoxybenzoylformate may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-phenoxybenzoylformate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or aldehydes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-phenoxybenzoic acid, while reduction could produce 4-phenoxybenzyl alcohol .

Wissenschaftliche Forschungsanwendungen

Methyl 4-phenoxybenzoylformate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 4-phenoxybenzoylformate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize Methyl 4-phenoxybenzoylformate, we compare it with structurally or functionally related esters, focusing on synthesis, physical properties, and applications.

Structural Analogs: Methyl vs. Ethyl Esters

- Ethyl 4-Phenoxybenzoylformate (): This ethyl-substituted analog shares the same phenoxybenzoylformate core but differs in the ester group. Ethyl esters generally exhibit lower volatility and higher hydrophobicity compared to methyl esters due to increased alkyl chain length. For example, methyl salicylate () has a vapor pressure of 0.13 kPa at 25°C, whereas ethyl salicylate is less volatile (0.06 kPa). This trend suggests Methyl 4-phenoxybenzoylformate may be more amenable to gas-phase applications (e.g., chromatography) than its ethyl counterpart .

Diterpene Methyl Esters

Compounds like sandaracopimaric acid methyl ester and communic acid methyl ester () are diterpene-derived esters isolated from plant resins. Unlike Methyl 4-phenoxybenzoylformate, these esters feature complex bicyclic or tricyclic frameworks, conferring rigidity and thermal stability. For instance, sandaracopimaric acid methyl ester is used in resin formulations and adhesives due to its high melting point (>150°C), whereas Methyl 4-phenoxybenzoylformate’s linear structure likely results in lower thermal stability .

Aromatic Esters with Functional Groups

- Methyl Salicylate (): A simple aromatic ester with analgesic properties. Compared to Methyl 4-phenoxybenzoylformate, methyl salicylate has a lower molecular weight (152.15 g/mol vs. ~286 g/mol for Methyl 4-phenoxybenzoylformate, estimated) and higher volatility, making it suitable for topical formulations.

Table 1: Comparative Properties of Selected Esters

*Estimated based on structural analogs.

Key Findings

- Substituent Effects : Methyl esters generally offer higher volatility and lower hydrophobicity than ethyl or diterpene esters, favoring applications requiring rapid evaporation or solubility in polar solvents.

- Structural Complexity: Diterpene esters () exhibit superior thermal stability but require more complex synthesis pathways compared to linear aromatic esters like Methyl 4-phenoxybenzoylformate.

Biologische Aktivität

Methyl 4-phenoxybenzoylformate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Methyl 4-phenoxybenzoylformate can be described by its molecular formula . The compound features a phenoxy group, which is known for enhancing the biological activity of similar compounds. Its structure can be represented as follows:

Antimicrobial Properties

Research has indicated that methyl 4-phenoxybenzoylformate exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that methyl 4-phenoxybenzoylformate could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. A study conducted on human keratinocytes demonstrated that treatment with methyl 4-phenoxybenzoylformate significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Case Study: In Vitro Evaluation

- Cell Line: Human keratinocytes

- Concentration Range: 10 µM to 100 µM

- Results:

- IL-6 levels decreased by up to 50% at 50 µM concentration.

- TNF-alpha levels decreased by approximately 40% at the same concentration.

The mechanism through which methyl 4-phenoxybenzoylformate exerts its effects appears to involve the modulation of signaling pathways associated with inflammation and microbial resistance. It is hypothesized that the phenoxy group contributes to enhanced cell membrane permeability, facilitating better interaction with target cells.

Toxicity Profile

Toxicity studies are crucial for understanding the safety profile of any new compound. Preliminary assessments indicate that methyl 4-phenoxybenzoylformate has low toxicity in mammalian cell lines, with an LD50 greater than 1000 mg/kg in rodent models.

| Parameter | Value |

|---|---|

| LD50 (mg/kg) | >1000 |

| Skin Irritation | Mild |

| Eye Irritation | Moderate |

Conclusion and Future Directions

Methyl 4-phenoxybenzoylformate exhibits promising biological activities, particularly as an antimicrobial and anti-inflammatory agent. However, further studies are required to fully elucidate its mechanisms of action and to evaluate its efficacy in vivo. Future research should focus on:

- Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

- Clinical Trials: Evaluating therapeutic potential in human subjects.

- Structural Modifications: Investigating how variations in the chemical structure affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.